molecular formula C10H9NO6 B13914025 Methyl 4-formyl-2-methoxy-5-nitrobenzoate

Methyl 4-formyl-2-methoxy-5-nitrobenzoate

Cat. No.: B13914025
M. Wt: 239.18 g/mol
InChI Key: KQEYXISJICDWKP-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H9NO6 It is a derivative of benzoic acid and contains functional groups such as a formyl group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-2-methoxy-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-methoxybenzoate followed by formylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The formylation step can be achieved using reagents such as dichloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2-methoxy-5-nitrobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Methyl 4-carboxy-2-methoxy-5-nitrobenzoate.

    Reduction: Methyl 4-formyl-2-methoxy-5-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formyl-2-methoxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-2-methoxy-5-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the formyl group can undergo nucleophilic addition reactions. The methoxy group can influence the compound’s reactivity and solubility. These functional groups interact with molecular targets and pathways, leading to various chemical and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-5-nitrobenzoate
  • Methyl 5-formyl-2-nitrobenzoate
  • Methyl 3-methoxy-4-nitrobenzoate

Uniqueness

Methyl 4-formyl-2-methoxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

methyl 4-formyl-2-methoxy-5-nitrobenzoate

InChI

InChI=1S/C10H9NO6/c1-16-9-3-6(5-12)8(11(14)15)4-7(9)10(13)17-2/h3-5H,1-2H3

InChI Key

KQEYXISJICDWKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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